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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a transendothelial migration

assay to investigate the effects of the C-terminal CXCL8 peptide, CXCL8 (54-72), on neutrophil

chemotaxis. This assay is a valuable tool for screening potential inhibitors of inflammation and

for studying the molecular mechanisms of leukocyte trafficking.

Introduction
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8 (IL-8), is a potent pro-

inflammatory chemokine that plays a crucial role in the recruitment of neutrophils to sites of

inflammation. This process, known as transendothelial migration, involves neutrophils passing

through the endothelial cell layer that lines blood vessels. The C-terminal portion of CXCL8,

specifically the amino acid sequence 54-72, is known to be critical for the interaction of CXCL8

with glycosaminoglycans (GAGs) on the surface of endothelial cells. This interaction is

essential for the presentation of CXCL8 to its receptors, CXCR1 and CXCR2, on neutrophils,

thereby facilitating their migration.[1][2] The synthetic peptide CXCL8 (54-72) can be used to

competitively inhibit this interaction, thereby reducing neutrophil adhesion and subsequent

transendothelial migration.[1][3][4]

This document outlines the materials and methods required to perform a robust and

reproducible in vitro transendothelial migration assay using a Transwell® system. The protocol
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details the culture of endothelial cells to form a monolayer, the isolation of primary human

neutrophils, and the subsequent migration assay in the presence of full-length CXCL8 as a

chemoattractant and CXCL8 (54-72) as a potential inhibitor.

Data Presentation
The following tables summarize representative quantitative data from transendothelial

migration assays involving CXCL8 and the inhibitory effects of peptides derived from its C-

terminal region.

Table 1: Dose-Dependent Neutrophil Transendothelial Migration Induced by CXCL8

CXCL8 Concentration (ng/mL)
Fold Increase in Neutrophil Migration (±
SEM)

0 (Control) 1.0 ± 0.2

1 2.5 ± 0.4

10 5.8 ± 0.7

100 6.2 ± 0.9

500 4.1 ± 0.6

1000 2.3 ± 0.3

Data are hypothetical and represent typical results observed in a Transwell assay. The fold

increase is calculated relative to the control group without CXCL8. Peak migration is typically

observed between 10 and 100 ng/mL.[5][6]

Table 2: Inhibition of CXCL8-Mediated Neutrophil Transendothelial Migration by a Modified

CXCL8 (54-72) Peptide (E70K)
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Treatment
Normalized Neutrophil
Migration (%)

P-value

Control (No Chemoattractant) 15 ± 5 -

CXCL8 (10 nM) 100 ± 12 -

CXCL8 (10 nM) + Scrambled

Peptide (100 nM)
95 ± 11 > 0.05

CXCL8 (10 nM) + CXCL8 (54-

72) WT (100 nM)
75 ± 9 > 0.05

CXCL8 (10 nM) + CXCL8 (54-

72) E70K (100 nM)
40 ± 7 < 0.001

This table is based on findings that a modified, more positively charged version of the CXCL8
(54-72) peptide (E70K) can significantly inhibit CXCL8-induced neutrophil transendothelial

migration, while the wild-type (WT) peptide has a less pronounced effect.[1][2] Data are

presented as a percentage of the migration induced by CXCL8 alone.

Experimental Protocols
Protocol 1: Culture and Seeding of Endothelial Cells
This protocol describes the formation of a confluent endothelial cell monolayer on a Transwell®

insert, which mimics the endothelial barrier of a blood vessel.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial

Cells (HMEC-1)

Endothelial Growth Medium (EGM-2), supplemented with growth factors and 10% Fetal

Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA (0.05%)
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24-well Transwell® inserts (3.0 µm pore size)

24-well companion plates

Fibronectin or Collagen Type I

Procedure:

Coating of Transwell® Inserts:

Coat the upper surface of the Transwell® inserts with 50 µg/mL of fibronectin or collagen

type I in sterile PBS.

Incubate for 1-2 hours at 37°C.

Aspirate the coating solution and allow the inserts to air dry in a sterile environment.

Cell Culture:

Culture endothelial cells in T-75 flasks with EGM-2 at 37°C in a humidified atmosphere

with 5% CO2.

Passage the cells when they reach 80-90% confluency.

Seeding of Endothelial Cells:

Wash the confluent endothelial cells with PBS and detach them using Trypsin-EDTA.

Neutralize the trypsin with medium containing FBS and centrifuge the cells at 200 x g for 5

minutes.

Resuspend the cell pellet in EGM-2 and perform a cell count.

Seed 1 x 10^5 endothelial cells in 100 µL of EGM-2 into the upper chamber of each

coated Transwell® insert.

Add 600 µL of EGM-2 to the lower chamber of the 24-well companion plate.
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Incubate for 48-72 hours at 37°C and 5% CO2 to allow the formation of a confluent

monolayer. The integrity of the monolayer can be assessed by microscopy or by

measuring transendothelial electrical resistance (TEER).

Protocol 2: Isolation of Human Neutrophils
This protocol details the isolation of primary neutrophils from fresh human peripheral blood.

Materials:

Fresh human peripheral blood collected in EDTA tubes

Ficoll-Paque PLUS

Dextran T500 (3% in 0.9% NaCl)

Red Blood Cell (RBC) Lysis Buffer

RPMI 1640 medium, supplemented with 2 mM L-glutamine and 1% Penicillin-Streptomycin

Procedure:

Leukocyte-Rich Plasma Preparation:

Dilute the whole blood 1:1 with PBS.

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a

centrifuge tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Granulocyte Separation:

After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear

cells).

Collect the granulocyte/erythrocyte pellet.

Dextran Sedimentation:
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Resuspend the pellet in PBS and mix with an equal volume of 3% Dextran T500 solution.

Allow the erythrocytes to sediment for 30-45 minutes at room temperature.

Collect the leukocyte-rich supernatant.

RBC Lysis:

Centrifuge the supernatant at 250 x g for 10 minutes.

Resuspend the cell pellet in cold RBC Lysis Buffer and incubate for 5-10 minutes on ice to

lyse any remaining red blood cells.

Stop the lysis by adding an excess of PBS.

Final Preparation:

Centrifuge the cells at 250 x g for 5 minutes and discard the supernatant.

Wash the neutrophil pellet twice with RPMI 1640 medium.

Resuspend the final pellet in assay medium (RPMI 1640 with 0.5% BSA) and determine

the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The

purity of the neutrophil preparation should be >95%.

Protocol 3: Transendothelial Migration Assay
This protocol describes the chemotaxis assay using the prepared endothelial cell monolayers

and isolated neutrophils.

Materials:

Endothelial cell monolayers on Transwell® inserts

Isolated human neutrophils

Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)

Recombinant human CXCL8 (full-length)
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CXCL8 (54-72) peptide

Calcein-AM (for fluorescent labeling)

Fluorescence plate reader

Procedure:

Preparation of Chemoattractants and Inhibitors:

Prepare a stock solution of full-length CXCL8 in sterile PBS with 0.1% BSA. A working

concentration of 10-100 ng/mL in the lower chamber is recommended to induce migration.

Prepare a stock solution of CXCL8 (54-72) peptide. The final concentration for inhibition

studies will need to be optimized but can start in the range of 10-1000 nM.

Assay Setup:

Wash the endothelial monolayers on the Transwell® inserts once with pre-warmed assay

medium.

Add 600 µL of assay medium containing the desired concentration of full-length CXCL8 to

the lower chambers of the 24-well plate. For control wells, add assay medium without

CXCL8.

Label the isolated neutrophils with Calcein-AM according to the manufacturer's protocol.

Resuspend the labeled neutrophils in assay medium at a concentration of 2 x 10^6

cells/mL.

For inhibition experiments, pre-incubate the neutrophils with the CXCL8 (54-72) peptide

for 15-30 minutes at 37°C.

Add 100 µL of the neutrophil suspension (2 x 10^5 cells) to the upper chamber of each

Transwell® insert.

Incubation:
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Incubate the plate for 1.5 to 2 hours at 37°C in a 5% CO2 incubator.

Quantification of Migration:

After incubation, carefully remove the Transwell® inserts from the plate.

To quantify the migrated cells, measure the fluorescence of the medium in the lower

chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520

nm.

Alternatively, migrated cells can be counted directly using a hemocytometer or by flow

cytometry.

Mandatory Visualizations
CXCL8 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by CXCL8 upon

binding to its receptors, CXCR1 and CXCR2, leading to neutrophil chemotaxis.
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Caption: CXCL8 signaling cascade in neutrophils.
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Experimental Workflow
The diagram below outlines the key steps of the transendothelial migration assay.
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Caption: Workflow for the transendothelial migration assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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